molecular formula C21H21NOS B2812794 N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396846-59-5

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2812794
CAS No.: 1396846-59-5
M. Wt: 335.47
InChI Key: AQWPEKDZUUTAGK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic small molecule investigated for its potential as a modulator of G protein-coupled receptors (GPCRs) with a focus on neurological targets. Its molecular architecture, featuring a naphthalene ring system linked to a cyclopropylamide via a thiophene-ethyl spacer, is designed to interact with specific allosteric sites. Recent research, as cited in chemical vendor catalogs, identifies this compound as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) [https://www.taimris.com.cn/upload/202301/1672371987.pdf]. This specific antagonism of mGluR2 signaling is a key mechanism being explored in preclinical studies for its potential to modulate neural circuits. Consequently, this acetamide derivative serves as a critical pharmacological tool for researchers dissecting the role of mGluR2 in various central nervous system processes, including the study of psychiatric and neurodegenerative conditions where glutamate system dysregulation is implicated. Its value lies in enabling a more precise understanding of mGluR2 function and validating it as a therapeutic target for novel neurotherapeutics.

Properties

IUPAC Name

N-cyclopropyl-2-naphthalen-1-yl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS/c23-21(15-17-7-3-6-16-5-1-2-9-20(16)17)22(18-10-11-18)13-12-19-8-4-14-24-19/h1-9,14,18H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPEKDZUUTAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Attachment of the naphthalene ring: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the cyclopropyl group.

    Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the intermediate compound.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The acetamide backbone is a common feature among analogs, but substituents vary significantly:

Compound Name Key Substituents Notable Functional Groups Reference
Target Compound Cyclopropyl, thiophen-2-yl ethyl Naphthalen-1-yl, thiophene -
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Phenyl, triazole Naphthalen-1-yloxy, triazole
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (I) Dichlorophenyl, thiazole Thiazole, Cl substituents
N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide Aminoethyl Naphthalen-1-yl, primary amine
  • Aromatic Systems : The naphthalene group in the target compound and analogs (e.g., 6a, 6b) contributes to π-π stacking interactions, while thiophene (target) and thiazole (compound I) introduce sulfur-containing heterocycles with distinct electronic profiles .
  • Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to nitro (6b, 6c) or aminoethyl (9) substituents, which increase polarity .

Physicochemical and Spectral Properties

IR and NMR Data Comparison

Compound IR (C=O stretch, cm⁻¹) NMR Features Reference
Target Compound ~1670–1680 (estimated) Cyclopropyl (δ 0.5–1.5 ppm), thiophene (δ 6.5–7.5 ppm) -
6a 1671 Naphthalene protons (δ 7.2–8.0 ppm), triazole (δ 8.36 ppm)
6b 1682 Nitrophenyl (δ 8.61 ppm), triazole (δ 8.40 ppm)
Compound I 1676 Dichlorophenyl (δ 7.2–8.1 ppm), thiazole (δ 8.36 ppm)
  • The target compound’s thiophene protons are expected to resonate upfield compared to nitro groups in 6b, reflecting differences in electron-withdrawing effects .

Crystallography and Hydrogen Bonding

  • Compound I exhibits N–H⋯N hydrogen bonds forming 1D chains, stabilizing its crystal structure . If the target compound’s structure were resolved via SHELXL (widely used for small molecules), similar intermolecular interactions might be observed .

Biological Activity

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a cyclopropyl group, a naphthalene moiety, and a thiophene ring. Its molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S with a molecular weight of 366.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H22N2O2SC_{19}H_{22}N_2O_2S
Molecular Weight366.5 g/mol
Melting PointNot available
SolubilityNot available

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It might interact with receptors linked to inflammatory pathways, potentially reducing inflammation.
  • Cell Cycle Disruption : Similar compounds have shown the ability to alter cell cycle distribution, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of naphthalene-based compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B).

In vitro studies demonstrated that N-cyclopropyl derivatives could induce cell cycle arrest at the S phase, leading to increased apoptosis rates in treated cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.

Study 1: Antiproliferative Effects

A study published in PubMed evaluated the antiproliferative effects of similar naphthalene derivatives against human cancer cell lines. The findings revealed significant cytotoxicity against NPC-TW01 cells with an IC50 value as low as 0.6 μM for structurally related compounds . This suggests that N-cyclopropyl derivatives may exhibit comparable efficacy.

Study 2: Mechanism Exploration

Another research effort focused on elucidating the mechanisms underlying the biological activity of naphthalene-based compounds. It was found that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis . The implications for therapeutic applications in oncology are substantial.

Q & A

Q. Reactivity Table :

Reaction Type Conditions Products Key Observations
Hydrolysis 1M HCl, refluxCarboxylic acid + amineAcetamide cleavage at >80°C
Oxidation mCPBA, CH₂Cl₂Thiophene sulfoxideStereoselectivity depends on solvent polarity
Electrophilic Substitution HNO₃/H₂SO₄Nitro-naphthalene derivativesPara-substitution favored

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the acetamide group; hydrolyzed in vivo to active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .

Basic: How are structural analogs used to infer SAR (Structure-Activity Relationships)?

Q. Analog Comparison Table :

Analog Structural Difference Biological Activity Reference
N-cyclopentyl-2-(naphthalen-1-yl)acetamide Cyclopentane instead of cyclopropaneReduced kinase inhibition (IC₅₀ >10 µM vs. 2.5 µM)
N-cyclopropyl-N-(4-nitrophenyl)acetamide Nitro group replaces thiopheneEnhanced antibacterial activity (MIC: 8 µg/mL)

Advanced: What crystallographic software and parameters refine this compound’s structure?

Methodological Answer:

  • Software : SHELX suite (SHELXD for phase solution, SHELXL for refinement) .
  • Key Parameters :
    • Resolution : Aim for <0.8 Å data for accurate H-atom positioning.
    • R-factors : Target R1 <5%, wR2 <10% after anisotropic refinement of non-H atoms .
    • Twinned Data : Use TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .

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